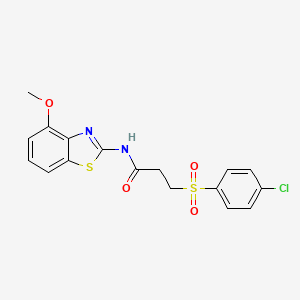

![molecular formula C23H17N3 B6509189 3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-34-9](/img/structure/B6509189.png)

3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline derivatives, such as the one you mentioned, are a class of organic compounds with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . They are known for their diverse biological activities and are used in the development of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a fused ring structure, consisting of a benzene ring and a pyridine ring . The exact structure of “3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” would depend on the positions of the phenyl and methylphenyl groups on the quinoline backbone.Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions that “3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” can undergo are not specified in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary depending on their specific structure. Some general properties of quinoline include being a weak base, and having a characteristic double-ring structure . The specific physical and chemical properties of “3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” are not available in the sources I found.Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Quinazoline derivatives, including our compound of interest, have demonstrated anti-cancer potential. Researchers have explored their effects on various cancer types, such as breast, lung, and colon cancer. Mechanisms include inhibition of cell proliferation, induction of apoptosis, and interference with angiogenesis pathways .

Anti-Inflammatory Applications

The compound’s anti-inflammatory properties make it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and dermatitis. It modulates cytokine production, suppresses inflammatory mediators, and attenuates tissue damage .

Anti-Bacterial Activity

Quinazoline derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. They interfere with bacterial cell wall synthesis, protein synthesis, or DNA replication. Potential applications include novel antibiotics .

Analgesic Effects

Studies suggest that quinazoline compounds possess analgesic properties. They may act on pain receptors or modulate neurotransmitter release. Further research could explore their potential as pain-relieving agents .

Anti-Viral Potential

While more investigation is needed, quinazoline derivatives have shown promise against certain viruses. Their antiviral activity may involve inhibiting viral enzymes or interfering with viral entry into host cells .

Cardiovascular Applications

Quinazoline derivatives impact cardiovascular health by vasodilation, anti-hypertensive effects, and potential prevention of atherosclerosis. These properties make them relevant for managing hypertension and related conditions .

Central Nervous System (CNS) Effects

Researchers have explored the CNS effects of quinazoline compounds. These include potential use in neurodegenerative diseases, mood disorders, and cognitive enhancement. Mechanisms involve neurotransmitter modulation and neuroprotection .

Miscellaneous Applications

Beyond the mentioned fields, quinazoline derivatives have been investigated for hypoglycemic effects (relevant for diabetes management), antifungal activity, and more. Their versatility makes them intriguing candidates for further research .

Mecanismo De Acción

Target of Action

It’s known that pyrazole-bearing compounds, which include this compound, have shown potent antileishmanial and antimalarial activities . This suggests that the compound may target specific proteins or enzymes in Leishmania and Plasmodium species, the causative agents of leishmaniasis and malaria respectively .

Mode of Action

It’s known that quinoline and its derivatives, which include this compound, can interact with dna and proteins, disrupting their normal functions

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it’s likely that the compound interferes with essential biochemical pathways in leishmania and plasmodium species .

Result of Action

Given its antileishmanial and antimalarial activities, it’s likely that the compound induces cytotoxic effects in leishmania and plasmodium species, leading to their death .

Safety and Hazards

The safety and hazards associated with quinoline derivatives can vary widely depending on their specific structure and functional groups. Some quinoline derivatives may be toxic or hazardous, and appropriate safety precautions should be taken when handling them . The specific safety and hazard information for “3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is not available in the sources I found.

Propiedades

IUPAC Name |

3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3/c1-16-11-13-17(14-12-16)22-20-15-24-21-10-6-5-9-19(21)23(20)26(25-22)18-7-3-2-4-8-18/h2-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDYEAGPYBHQJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-ethoxy-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509111.png)

![ethyl 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B6509127.png)

![ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B6509134.png)

![8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509148.png)

![1-(3-chloro-4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509158.png)

![1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509164.png)

![1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509191.png)

![1-(3-chlorophenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509195.png)

![8-ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509201.png)

![1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509207.png)

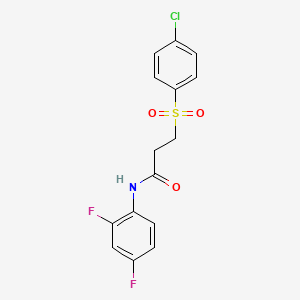

![3-(4-fluorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6509214.png)

![12,14-bis(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene](/img/structure/B6509219.png)